molecular formula C20H34O B191784 Manool CAS No. 596-85-0

Manool

Cat. No. B191784
CAS RN: 596-85-0
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-RAUXBKROSA-N
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Description

Manool is a labdane diterpenoid . It is a natural product found in Salvia officinalis and other organisms .


Synthesis Analysis

Manool can be synthesized using retrosynthesis analysis. This method mainly contains Diels-Alder reaction and Grignard reaction . The SN2 and volume issue are used to control the spatial configuration . The synthesis of manool shows high atom economy and the organic reagents are of low toxicity .


Molecular Structure Analysis

Manool has a molecular formula of C20H34O . Its average mass is 290.483 Da and its monoisotopic mass is 290.260956 Da .


Chemical Reactions Analysis

Manool has shown to exert preventive effects on chromosomal damage and pre-neoplastic lesions . It significantly reduced the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .


Physical And Chemical Properties Analysis

Manool has a molecular weight of 290.5 g/mol . It is a labdane diterpenoid and a tertiary alcohol .

Scientific Research Applications

Integrated Forest Biorefinery and Manool Recovery

Manool is a valuable plant extractive found in many wood species, particularly softwoods. A study by Sun et al. (2016) highlights its potential in the perfumery industry. They developed a novel process for recovering manool from evaporator condensate in kraft pulp mills. This process includes adsorption onto talc, desorption, and further purification, achieving a 90% recovery rate and a purity of 86%.

Induced Air Flotation Technology for Manool Recovery

Another approach to recovering manool involves induced air flotation technology, as explored by Zhang et al. (2017). They achieved approximately 70% recovery of manool with a purity of around 35%, using glass microbeads and silicone defoamer to enhance the process.

Manool Extraction for Pharmaceutical Applications

A classic approach to extracting manool from pink pine was outlined by Perham (1976). The designed plant had a capacity of 10 kg/day, providing manool for trials in derivative preparation, demonstrating early interest in the pharmaceutical potential of manool.

Manool's Anticancer Properties

Manool has shown promise in cancer treatment. Oliveira et al. (2016) found it to be selectively cytotoxic to various cancer cell lines, including human cervical adenocarcinoma and glioblastoma, while being less toxic to normal cells. Similarly, Nicolella et al. (2021) observed its genoprotective effects against doxorubicin-induced chromosomal damage and its role in reducing pre-neoplastic lesions in rat colon.

Safety And Hazards

Manool has been found to be non-toxic in certain doses . It does not cause hepatotoxicity and nephrotoxicity of treatments .

Future Directions

Amyris has developed a renewable solution to help protect the Manoao pine species, as well as ensure a reliable supply of Manool for the future . Using a fermentation-based approach, Amyris can provide the fragrance industry with a source of Manool that is not reliant on the Manoao pine tree and therefore has zero impact on New Zealand’s biodiversity .

properties

IUPAC Name

(3R)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECREIRZLPLYDM-QGZVKYPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manool

CAS RN

596-85-0
Record name Manool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.165.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANOOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5PJ0PV00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,690
Citations
HD Nicolella, AB Ribeiro, MRS Melo… - Journal of Natural …, 2022 - ACS Publications
The manool diterpene, found in abundance in Salvia officinalis L., showed a selective cytotoxic effect against murine melanoma cells. Therefore, the present study aimed to evaluate the …
Number of citations: 2 pubs.acs.org
PF de Oliveira, CC Munari, HD Nicolella… - Cytotechnology, 2016 - Springer
… Manool exhibited higher cytotoxic activity against HeLa (IC 50 = … , the treatment with manool was significantly more cytotoxic for … These results suggest that manool may be used to treat …
Number of citations: 38 link.springer.com
RM Carman - Tetrahedron, 1962 - researchgate.net
… Addition of hydrogen chloride to the il8,20 bond of manool, as expected, occurs from the … It is believed that the melting point of 153 recorded for a sample of manool trihydrochloride […
Number of citations: 4 www.researchgate.net
HD Nicolella, AB Ribeiro, CC Munari… - … of Biochemical and …, 2023 - Wiley Online Library
… [ 18 ] Furthermore, manool is the most characteristic micrometabolite of the … manool on cell viability and proliferation, cell cycle, and apoptosis in melanoma cell lines. In addition, manool …
Number of citations: 4 onlinelibrary.wiley.com
HD Nicolella, G Fernandes, SD Ozelin… - …, 2021 - academic.oup.com
… On the other hand, in the prophylactic treatment model, manool (0.5 … manool and DXR revealed that the mutagen was unable to stimulate expression of the gene. In conclusion, manool …
Number of citations: 3 academic.oup.com
MR Moreira, AB Souza, MA Moreira, TC Bianchi… - Revista Brasileira de …, 2013 - Elsevier
… 12.48 μg.ml-1), manool required 6 h to completely kill the bacteria… method to detect and determine manool in this extract. The … In conclusion, our results evidenced that the manool-rich S. …
Number of citations: 33 www.sciencedirect.com
RM Carman, N Dennis - Australian Journal of Chemistry, 1967 - CSIRO Publishing
The crystalline trichloro compound obtained from sclareol (I), manool (VI), and the manoyl oxides (IX, X) by addition of hydrogen chloride has the 8R,13,16-trichlorolabdane structure (XII…
Number of citations: 3 www.publish.csiro.au
S Jokić, M Molnar, M Jakovljević, K Aladić… - The Journal of …, 2018 - Elsevier
… monoterpenes, α-humulene, viridiflorol and manool). The pressure exhibited the most … On the contrast, the highest amount of α-humulene, viridiflorol and manool was obtained at …
Number of citations: 31 www.sciencedirect.com
FJ Salazar, JE Villamizar - Journal of Chemical Research, 2013 - journals.sagepub.com
… The syntheses of several kind of natural product skeletal including as ring C aromatic diterpenes, labdane, diterpenoid, purines and tricarbocyclic diterpenes from the diterpenoid …
Number of citations: 15 journals.sagepub.com
G Aranda, MS El Kortbi, JY Lallemand, A Neuman… - Tetrahedron, 1991 - Elsevier
… New Zealand, as a crude brown oil, affording pure manool in 84% yield after silica gel chromatography. 7a-Hydroxy manool 9 was obtained by oxidation of man001 with Se02 and t-…
Number of citations: 73 www.sciencedirect.com

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